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molecular formula C9H11BrO B1376254 (3-Bromo-2,4-dimethylphenyl)methanol CAS No. 1255206-86-0

(3-Bromo-2,4-dimethylphenyl)methanol

Cat. No. B1376254
M. Wt: 215.09 g/mol
InChI Key: WFKBMZPIDSRCCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673920B2

Procedure details

(3-bromo-2,4-dimethylphenyl)methanol (2.0 g, 9.3 mmol), and thalium(III) trifluoroacetate (7.50 g, 14.0 mmol) were added to a 250 mL flask containing a stir bar. The flask was then placed in a cooling bath at 0° C. To the flask was added TFA (150 mL) slowly. The resulting mixture was then stirred at room temperature overnight. The TFA was removed under reduced pressure at 30° C. and the resulting residue was redissolved in dichloroethane and concentrated twice (2×100 mL). The residue was then pumped under high vacuum for 45 min. To the dried residue was then added palladium dichloride (165 mg, 0.930 mmol), lithium chloride (788 mg, 18.6 mmol), and magnesium chloride (750 mg, 18.6 mmol). The resulting mixture was dissolved in MeOH (160 mL). The mixture was then degassed and purged with CO (3 times). The flask under CO was stirred at room temp for 4 hours; the color of the reaction mixture changed from white to cream then to brownish. The color of the reaction then finally changed from brownish to black up on which time the reaction had gone to completion as evidenced by LC as well as TLC (hexanes/EtOAc=1/0.3) analysis. The reaction mixture was then poured into a 1 L Erlenmeyer flask containing DCM (400 mL) and EtOAc (400 mL). The solution was then passed through a celite plug, and rinsed several times with DCM until all the organic material had passed through. The solution was then concentrated to dryness, re-dissolved in DCM, absorbed into silica gel, and separated over silica column to give 5-bromo-4,6-dimethyl-2-benzofuran-1(3H)-one. LC-MS: M+1=242
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
788 mg
Type
reactant
Reaction Step Four
Quantity
750 mg
Type
reactant
Reaction Step Five
[Compound]
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
160 mL
Type
solvent
Reaction Step Seven
Name
palladium dichloride
Quantity
165 mg
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:11])=[C:4]([CH2:9][OH:10])[CH:5]=[CH:6][C:7]=1[CH3:8].FC(F)(F)[C:14]([O-])=[O:15].C(O)(C(F)(F)F)=O.[Cl-].[Li+].[Cl-].[Mg+2].[Cl-]>CO.[Pd](Cl)Cl.CCOC(C)=O.C(Cl)Cl>[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]2[C:14](=[O:15])[O:10][CH2:9][C:4]=2[C:3]=1[CH3:11] |f:3.4,5.6.7|

Inputs

Step One
Name
Quantity
400 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C(=C(C=CC1C)CO)C
Name
Quantity
7.5 g
Type
reactant
Smiles
FC(C(=O)[O-])(F)F
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Four
Name
Quantity
788 mg
Type
reactant
Smiles
[Cl-].[Li+]
Step Five
Name
Quantity
750 mg
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Step Six
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
160 mL
Type
solvent
Smiles
CO
Step Eight
Name
palladium dichloride
Quantity
165 mg
Type
catalyst
Smiles
[Pd](Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was then stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing a stir bar
CUSTOM
Type
CUSTOM
Details
The flask was then placed in a cooling bath at 0° C
CUSTOM
Type
CUSTOM
Details
The TFA was removed under reduced pressure at 30° C.
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was redissolved in dichloroethane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated twice (2×100 mL)
WAIT
Type
WAIT
Details
The residue was then pumped under high vacuum for 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The mixture was then degassed
CUSTOM
Type
CUSTOM
Details
purged with CO (3 times)
STIRRING
Type
STIRRING
Details
The flask under CO was stirred at room temp for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The color of the reaction
ADDITION
Type
ADDITION
Details
The reaction mixture was then poured into a 1 L Erlenmeyer flask
WASH
Type
WASH
Details
rinsed several times with DCM until all the organic material
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
re-dissolved in DCM
CUSTOM
Type
CUSTOM
Details
absorbed into silica gel
CUSTOM
Type
CUSTOM
Details
separated over silica column

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C2=C(C(OC2)=O)C=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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